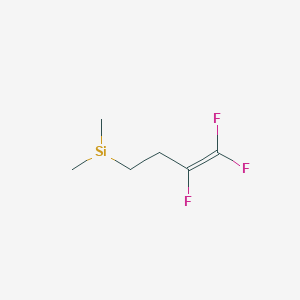
Diethyl (2-chloro-4,5-dicyanophenyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-chloro-4,5-dicyanophenyl)propanedioate is an organic compound with the molecular formula C14H12ClN2O4 It is known for its unique structure, which includes a chlorinated phenyl ring and two cyano groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-chloro-4,5-dicyanophenyl)propanedioate typically involves the esterification of 2-chloro-4,5-dicyanobenzoic acid with diethyl malonate. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-chloro-4,5-dicyanophenyl)propanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Hydrolysis: 2-chloro-4,5-dicyanobenzoic acid and diethyl malonate.
Reduction: Diethyl (2-amino-4,5-dicyanophenyl)propanedioate.
Applications De Recherche Scientifique
Diethyl (2-chloro-4,5-dicyanophenyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl (2-chloro-4,5-dicyanophenyl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s reactive functional groups, including the cyano and ester groups, allow it to form covalent bonds with target molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (2-bromo-4,5-dicyanophenyl)propanedioate
- Diethyl (2-fluoro-4,5-dicyanophenyl)propanedioate
- Diethyl (2-iodo-4,5-dicyanophenyl)propanedioate
Uniqueness
Diethyl (2-chloro-4,5-dicyanophenyl)propanedioate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
Propriétés
Numéro CAS |
862719-51-5 |
|---|---|
Formule moléculaire |
C15H13ClN2O4 |
Poids moléculaire |
320.73 g/mol |
Nom IUPAC |
diethyl 2-(2-chloro-4,5-dicyanophenyl)propanedioate |
InChI |
InChI=1S/C15H13ClN2O4/c1-3-21-14(19)13(15(20)22-4-2)11-5-9(7-17)10(8-18)6-12(11)16/h5-6,13H,3-4H2,1-2H3 |
Clé InChI |
AVLDGEHWPDLXBR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=C(C=C(C(=C1)C#N)C#N)Cl)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol](/img/structure/B14198158.png)
![4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B14198166.png)
![4-[(Bromomethyl)(dimethyl)silyl]phenol](/img/structure/B14198170.png)
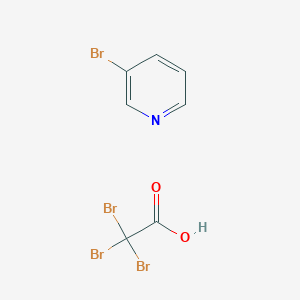
![Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate](/img/structure/B14198188.png)
![1-(Diphenylethenylidene)-2-phenylspiro[2.4]heptane](/img/structure/B14198196.png)
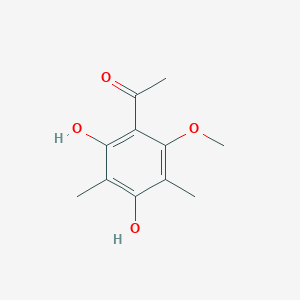
![4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14198211.png)
![2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol](/img/structure/B14198212.png)
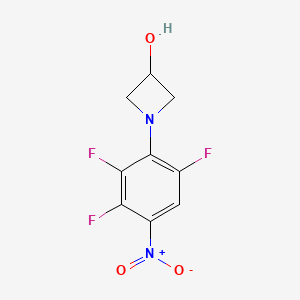
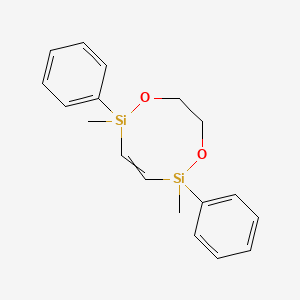
![2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14198231.png)
